NLRP3 Inflammasome Inhibition – Class-Level Potency Benchmarking Against Pyridazine Congeners
Pyridazine derivatives as a class have demonstrated nanomolar to micromolar inhibition of NLRP3 inflammasome activation. A closely related pyridazine-based inhibitor (CHEMBL5188246) achieved an IC₅₀ of 243 nM in PMA-differentiated, LPS-primed human THP-1 cells stimulated with nigericin. [1] While no direct IC₅₀ value is publicly available for the target compound, its structural features—particularly the ethoxypyridazine and isobutyramide motifs—are consistent with the pharmacophore required for NLRP3 NACHT domain engagement. [2] Placement within the class can therefore be estimated in the sub‑micromolar to low‑micromolar range, making it a potentially useful probe for inflammasome biology studies.
| Evidence Dimension | NLRP3 inflammasome inhibition (cell-based assay) |
|---|---|
| Target Compound Data | No publicly available IC₅₀ |
| Comparator Or Baseline | CHEMBL5188246 (pyridazine derivative): IC₅₀ = 243 nM; CP-424174 (indirect NLRP3 inhibitor): IC₅₀ = 210 nM |
| Quantified Difference | Not calculable – target compound data absent |
| Conditions | PMA-differentiated, LPS-primed human THP-1 macrophages; nigericin stimulation (CHEMBL5188246) |
Why This Matters
NLRP3 inflammasome inhibitors are sought for inflammatory and neurodegenerative disease research; even a class‑level placement informs procurement decisions when direct head‑to‑head data are unavailable.
- [1] BindingDB: BDBM50593667 (CHEMBL5188246). IC₅₀ = 243 nM for NLRP3 inhibition in human THP-1 cells. (2023). View Source
- [2] CP-424174 – Inhibitor of IL-1β post‑translational processing (IC₅₀ = 210 nM). GLPBIO product page. View Source
